4-Chloro-2-methylphenylmagnesium bromide
Overview
Description
4-Chloro-2-methylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C7H6BrClMg and a molecular weight of 229.78 g/mol . It is often used in the pharmaceutical, agrochemical, and organic synthesis industries .
Preparation Methods
4-Chloro-2-methylphenylmagnesium bromide is prepared through the reaction of 4-chloro-2-methylbromobenzene with magnesium in the presence of a dry ether solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen . The reaction conditions often involve cooling the mixture to -78°C to control the exothermic reaction .
Chemical Reactions Analysis
As a Grignard reagent, 4-Chloro-2-methylphenylmagnesium bromide undergoes several types of reactions:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups under specific conditions.
Common reagents used in these reactions include aldehydes, ketones, esters, and alkyl halides. The major products formed from these reactions are typically alcohols and new carbon-carbon bonded compounds .
Scientific Research Applications
4-Chloro-2-methylphenylmagnesium bromide is widely used in scientific research for various applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: It is used in the large-scale production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
4-Chloro-2-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Similar compounds include:
- 4-Chlorophenylmagnesium bromide
- 2-Methylphenylmagnesium bromide
- 4-Methoxy-2-methylphenylmagnesium bromide
- 3-Chloro-4-fluorophenylmagnesium bromide
These compounds share similar reactivity patterns but differ in their substituents, which can affect their chemical behavior and applications.
Properties
IUPAC Name |
magnesium;1-chloro-3-methylbenzene-4-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHKHOEPCGDQY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-47-9 | |
Record name | 480438-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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